5-Methoxy-2-(methylamino)benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-(methylamino)benzene-1-sulfonic acid is an organic compound characterized by the molecular formula C8H11NO4S. It is a derivative of benzenesulfonic acid, featuring a methoxy group at the 5-position, a methylamino group at the 2-position, and a sulfonic acid group at the 1-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(methylamino)benzene-1-sulfonic acid typically involves the following steps:
Nitration: The starting material, 5-methoxybenzenesulfonic acid, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The amino group is methylated using methylating agents like methyl iodide to form the methylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2-(methylamino)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy and methylamino groups are activating groups, directing electrophilic substitution to the ortho and para positions relative to the sulfonic acid group.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the sulfonic acid group to a sulfonamide.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.
Major Products
Nitration: 5-Methoxy-2-nitrobenzenesulfonic acid.
Bromination: 5-Methoxy-2-bromobenzenesulfonic acid.
Sulfonation: 5-Methoxy-2-(methylamino)benzenesulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-(methylamino)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-methoxy-2-(methylamino)benzene-1-sulfonic acid involves its interaction with molecular targets and pathways. The methoxy and methylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The sulfonic acid group enhances the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2-methoxybenzenesulfonic acid: Similar structure but with an amino group instead of a methylamino group.
2-Amino-5-methoxybenzenesulfonic acid: Similar structure but with the amino group at the 2-position and the methoxy group at the 5-position.
Uniqueness
5-Methoxy-2-(methylamino)benzene-1-sulfonic acid is unique due to the presence of both methoxy and methylamino groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H11NO4S |
---|---|
Molekulargewicht |
217.24 g/mol |
IUPAC-Name |
5-methoxy-2-(methylamino)benzenesulfonic acid |
InChI |
InChI=1S/C8H11NO4S/c1-9-7-4-3-6(13-2)5-8(7)14(10,11)12/h3-5,9H,1-2H3,(H,10,11,12) |
InChI-Schlüssel |
CBHBZMJMAZTPDV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1)OC)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.